Cas no 85-44-9 (1,3-dihydro-2-benzofuran-1,3-dione)

1,3-dihydro-2-benzofuran-1,3-dione structure
85-44-9 structure
1,3-dihydro-2-benzofuran-1,3-dione
85-44-9
C8H4O3
148.115562438965
MFCD00005918
34346
6811

1,3-dihydro-2-benzofuran-1,3-dione Properties

Names and Identifiers

    • Isobenzofuran-1,3-dione
    • 1,2-BENZENEDICARBONIC ACID, ANHYDRIDE
    • 1,2-BENZENE DICARBOXYLIC ACID ANHYDRIDE
    • 1,3-DIOXOPHTHALAN
    • 1,3-DIOXOPHTHALANE
    • 1,3-ISOBENZOFURANDIONE
    • 1,3-ISOBENZOFURANIDONE
    • O-PHTHALIC ANHYDRIDE
    • PHTHALANDIONE
    • PHTHALIC ACID ANHYDRIDE
    • 1,2-Benzenedicarboxylic Anhydride
    • 1,3-dihydro-1,3-dioxo-isobenzofura
    • 1,3-dihydro-1,3-dioxoisobenzofuran
    • 1,3-phthalandion
    • 1,3-Phthalandione
    • 2-Benzofuran-1,3-dione
    • Anhydrid kyseliny ftalove
    • Anhydride phtalique
    • Phthalic Anhydride
    • Phthalicanhydride Solution
    • Retarder AK
    • 1,3-dihydro-2H-imidazol-2-o
    • 1,3-dihydro-2h-imidazol-2-on
    • 1,3-DIHYDRO-IMIDAZOL-2-ONE
    • 1,3-dihydroimidazolone
    • 1,3-dihydroisobenzofuran-1,3-dione
    • 1,3-iso-Benzofurandione
    • 1H-imidazol-2(3H)-one
    • 2(3H)-Oxo-1H-imidazole
    • 2,3-dihydro-1H-imidazol-2-one
    • 2,3-DIHYDRO-IMIDAZOL-2-ONE
    • 2,3-Dihydroimidazole-2-one
    • 2-hydroxyimidazole
    • 4-imidazolin-2-one
    • o-Phthalic acid anhydride
    • phthallic anhydride
    • Phthlandione
    • sd8591
    • shellsd-8591
    • 2,5-Isobenzofurandione
    • AKOS BBS-00004337
    • Phthalic anhydride with >0.05% maleic anhydride
    • Phthalanhydride
    • Phthalic anhydride, ACS reagent, >=99%
    • Phthalic anhydride, for synthesis, 99.0%
    • Isobenzo[b]furan-1,3-dione
    • EINECS 201-607-5
    • DTXCID401159
    • NSC10431
    • 2-Benzofuran-1 3-dione
    • Sconoc 7
    • NCGC00091060-01
    • PhthalicAcidAnhydride-d4
    • 1,3-dihydro-2-benzofuran-1,3-dione
    • Retarder PD
    • NCGC00091060-02
    • Ftalowy bezwodnik [Polish]
    • Isobenzofuran,3-dihydro-1,3-dioxo-
    • 12-Benzenedicarboxylic anhydride
    • Q410882
    • PS-10628
    • Phthalsaeureanhydrid [German]
    • UNII-UVL263I5BJ
    • RCRA waste no. U190
    • SCHEMBL220
    • 1,2-Benzenedicarboxylic acid anhydride
    • DTXSID2021159
    • 1,3 Phthalandione
    • isobenzofurane-1,3-dione
    • 1,3-DIOXONAPHTHALAN
    • PHTHALIC ANHYDRIDE [INCI]
    • 1,3-DIHYDRO-1,3-DIOXOISOBENZOFURANE
    • InChI=1/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4
    • Ftalanhydrid
    • Phthalic anhydride, anhydrous, free-flowing, Redi-Dri(TM), ACS reagent, >=99%
    • MFCD00005918
    • PHTHALIC ANHYDRIDE [MI]
    • NSC 10431
    • HSDB 4012
    • Wiltrol P
    • UN 2214 (Salt/Mix)
    • TGL 6525
    • CHEBI:36605
    • STL194302
    • Ftalsyreanhydrid
    • Phthalic anhydride, SAJ first grade, >=99.0%
    • PHTHALIC ANHYDRIDE [HSDB]
    • Anidride ftalica
    • FT-0652549
    • EC 201-607-5
    • Phthalic anhydride, ReagentPlus(R), 99%
    • Ht 901
    • 39363-63-8
    • A841333
    • Sconoc 5
    • Rikacid PA
    • Retarder esen
    • ortho-phthalic acid anhydride
    • Retarder PX
    • Anhydrid kyseliny ftalove [Czech]
    • EINECS 270-149-6
    • RCRA waste number U190
    • WLN: T56 BVOVJ
    • phtalic anhydride
    • Phthalic anhydride treated casein II
    • CAS-85-44-9
    • Phthalic anhydride, ACS grade
    • Retarder B-C
    • AI3-04869
    • Vulkalent B
    • 1,3-ftalandiona
    • 85-44-9
    • 2-Benzofuran-1,3-diona
    • Ftalanhydrid [Czech]
    • Vulkalent B/C
    • 1 3-Phthalandione
    • Phthalic anhydride with >0.05% maleic anhydride [UN2214] [Corrosive]
    • BP-30002
    • pthalic anhydride
    • NA2214
    • Phthalic anhydride (8CI)
    • Ftaalzuuranhydride [Dutch]
    • UVL263I5BJ
    • Phthalic anhydride treated HSA
    • Phthalic anhydride treated BSA
    • NCGC00257696-01
    • Ftalowy bezwodnik
    • PAN (CHRIS Code)
    • Epitope ID:112744
    • Phthalic anhydride with >0.05% maleic anhydride [UN2214] [Corrosive]
    • UN2214
    • NCI-C03601
    • Araldite HT 901
    • Tox21_200142
    • P1614
    • Phthalsaeureanhydrid
    • Isobenzofuran, 1,3-dihydro-1,3-dioxo-
    • Phthalic anhydride treated casein I
    • Anhydride phtalique [French]
    • 2-Benzofuran-1,3-dione #
    • LS-1848
    • NSC-10431
    • Phthalic anhydride (molten)
    • EN300-18017
    • Ftaalzuuranhydride
    • Anidride ftalica [Italian]
    • 1,3-isobenzofurandiona
    • Phthalic anhydride treated gelatin
    • CHEMBL1371297
    • Phthalic anhydride, purum, >=97.0% (NT)
    • Phthal ic acid anhydride
    • CCRIS 519
    • ESEN
    • C8H4O3
    • AKOS000121309
    • 68411-80-3
    • F1908-0105
    • ADP 1200
    • F-A 14955
    • OP 392
    • SD 251
    • NS00004500
    • Phthalic Anhydride (May Contain Up To 15% Of Phthalic Acid)
    • o-phthalic anhydride
    • 1ST002114
    • +Expand
    • MFCD00005918
    • LGRFSURHDFAFJT-UHFFFAOYSA-N
    • 1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H
    • O=C1C2C(=CC=CC=2)C(=O)O1
    • 118515

Computed Properties

  • 148.01600
  • 0
  • 3
  • 0
  • 148.016
  • 11
  • 187
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.3
  • nothing
  • 0
  • 43.4A^2

Experimental Properties

  • 0.99720
  • 43.37000
  • 7372
  • 1.4500 (estimate)
  • 6 g/L (20 ºC)
  • 284 °C(lit.)
  • 131-134 °C (lit.)
  • <0.01 mmHg ( 20 °C)
  • Fahrenheit: 305.6 ° f
    Celsius: 152 ° c
  • 6g/l (slow decomposition)
  • White needle like crystals [1]
  • 2 (6g/l, H2O, 20℃)
  • Stable. Combustible. Incompatible with strong oxidizing agents, strong bases, moisture, strong acids. Dust may form an explosive mixture with air.
  • Insoluble in cold water, slightly soluble in hot water, diethyl ether, soluble in ethanol, pyridine, benzene, carbon disulfide and other most organic solvents. [13]
  • Moisture Sensitive
  • 1,53 g/cm3
  • 10.00 eV

1,3-dihydro-2-benzofuran-1,3-dione Security Information

1,3-dihydro-2-benzofuran-1,3-dione Customs Data

  • 2917350000
  • China Customs Code:

    2917350000

    Overview:

    HS:2917350000 Phthalic anhydride(phthalic anhydride) VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB Minimum tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2917350000 isobenzofuran-1,3-dione VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB MFN tariff:6.5% General tariff:30.0%

1,3-dihydro-2-benzofuran-1,3-dione Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, (aquaferrate)tetracosa-μ-oxoundecaoxo[μ12-[phos… Solvents: Acetonitrile ,  Water ;  24 h, 80 °C
Reference
Oxidation of Polycyclic Aromatic Hydrocarbons with Hydrogen Peroxide in the Presence of Transition Metal Mono-Substituted Keggin-Type Polyoxometalates
Estrada, Ana C.; et al, ChemCatChem, 2011, 3(4), 771-779

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Dipropylene glycol dimethyl ether ;  rt; 10 h, 80 °C
Reference
Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air
Liu, Kai-Jian; et al, ACS Sustainable Chemistry & Engineering, 2018, 6(4), 4916-4921

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Cupric chloride Solvents: Acetonitrile ,  Decane ;  rt; 5 min; 5 h, 80 °C
Reference
Oxidative self-coupling of aldehydes in the presence of CuCl2/TBHP system: direct access to symmetrical anhydrides
Saberi, Dariush; et al, Tetrahedron Letters, 2016, 57(5), 566-569

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Ruthenium Solvents: Water ;  3 h, 0.4 MPa, 85 °C
Reference
RuPd Alloy Nanoparticles Supported on N-Doped Carbon as an Efficient and Stable Catalyst for Benzoic Acid Hydrogenation
Tang, Minghui; et al, ACS Catalysis, 2015, 5(5), 3100-3107

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Oxygen ,  Di-tert-butyl dicarbonate Catalysts: Magnesium chloride Solvents: Tetrahydrofuran ;  6.5 h, 40 °C
Reference
Facile and Efficient Synthesis of Cyclic Anhydrides from Dicarboxylic Acids
Robert, Carine; et al, ACS Catalysis, 2014, 4(10), 3586-3589

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Oxygen
Reference
Cooxidation of phthalate diesters and allyl chloride
Kyazimov, Sh. K.; et al, Azerbaidzhanskii Khimicheskii Zhurnal, 1985, (2), 75-8

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Oxygen
Reference
Some principles of the high-temperature oxidation of dimethyl phthalate
Kyazimov, Sh. K.; et al, Azerbaidzhanskii Khimicheskii Zhurnal, 1981, (4), 106-9

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Copper oxide (Cu2O) Solvents: Dimethyl sulfoxide ;  0.6 MPa, rt → 110 °C; 2 h, 0.6 MPa, 110 °C
Reference
Cuprous Oxide Catalyzed Oxidative C-C Bond Cleavage for C-N bond formation: Synthesis of Cyclic Imides from Ketones and Amines
Wang, Min; et al, Angewandte Chemie, 2015, 54(47), 14061-14065

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Oxygen Solvents: Acetonitrile ;  > 1 min, 10 bar, rt; 4 h, 160 °C
Reference
Metal-Free and Additive-Free Synthesis of Imides and Nitriles from Ketones via Oxidative Cleavage of C(O)-C Bonds
Liu, Xixi; et al, ACS Catalysis, 2022, 12(21), 13300-13311

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sulfolane Catalysts: Amberlyst 36 Solvents: Acetic anhydride ;  2 h, rt; 1 h, 90 °C
Reference
Green Production of Phthalic Anhydride from Biobased Furan and Maleic Anhydride by an Acid Resin Catalyst
Shao, Xiaojie; et al, ACS Sustainable Chemistry & Engineering, 2021, 9(43), 14385-14394

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Trifluoromethanesulfonic acid ;  2 h, rt; 4 h, rt → 80 °C
Reference
Polyester made from corn cobs
Tachibana, Yuya, Sen'i Gakkaishi, 2016, 72(10), 468-469

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Copper oxide (Cu2O) Solvents: Dimethyl sulfoxide ;  0.6 MPa, rt → 110 °C; 2 h, 0.6 MPa, 110 °C
Reference
Cuprous Oxide Catalyzed Oxidative C-C Bond Cleavage for C-N bond formation: Synthesis of Cyclic Imides from Ketones and Amines
Wang, Min; et al, Angewandte Chemie, 2015, 54(47), 14061-14065

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Toluene ;  70 atm, rt; 2 h, 260 - 270 °C
Reference
Transition Metal Catalyst-Free and Radical Initiator-Free Carbonylation of Aryl Iodides
Fukuoka, Shinsuke, Industrial & Engineering Chemistry Research, 2016, 55(17), 4830-4835

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Dimethylformamide
Reference
Formation of anhydrides by homogeneous palladium(II)-catalyzed carbonylation of aryl halides and metal carboxylates
Pri-Bar, Ilan; et al, Journal of Organic Chemistry, 1989, 54(1), 36-8

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Trimethylsilyl cyanide Catalysts: Copper oxide (Cu2O) Solvents: Water ;  8 h, 100 °C
Reference
"On water" nano-Cu2O-catalyzed CO-free one-pot multicomponent cascade cyanation-annulation-aminolysis reaction toward phthalimides
Wen, Xiaowei; et al, Organic & Biomolecular Chemistry, 2021, 19(8), 1738-1743

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cupric nitrate Solvents: Acetonitrile ;  10 h, 0.6 MPa, rt → 120 °C
Reference
New protocol of copper-catalyzed oxidative C(CO)-C bond cleavage of aryl and aliphatic ketones to organic acids using O2 as the terminal oxidant
Liu, Huifang; et al, Journal of Catalysis, 2017, 346, 170-179

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cupric nitrate Solvents: Acetonitrile ;  10 h, 0.6 MPa, rt → 120 °C
Reference
New protocol of copper-catalyzed oxidative C(CO)-C bond cleavage of aryl and aliphatic ketones to organic acids using O2 as the terminal oxidant
Liu, Huifang; et al, Journal of Catalysis, 2017, 346, 170-179

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Copper oxide (Cu2O) Solvents: Dimethyl sulfoxide ;  0.6 MPa, rt → 110 °C; 6 h, 0.6 MPa, 110 °C
Reference
Cuprous Oxide Catalyzed Oxidative C-C Bond Cleavage for C-N bond formation: Synthesis of Cyclic Imides from Ketones and Amines
Wang, Min; et al, Angewandte Chemie, 2015, 54(47), 14061-14065

Synthetic Circuit 19

Reaction Conditions
1.1 Solvents: Toluene ;  70 atm, rt; 2 h, 260 - 270 °C
Reference
Transition Metal Catalyst-Free and Radical Initiator-Free Carbonylation of Aryl Iodides
Fukuoka, Shinsuke, Industrial & Engineering Chemistry Research, 2016, 55(17), 4830-4835

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  8 h, rt
Reference
HCl-Catalyzed Aerobic Oxidation of Alkylarenes to Carbonyls
Niu, Kaikai; et al, ChemSusChem, 2022, 15(2),

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  8 h
Reference
Iron/photoredox dual catalysis for acyl nitrene-based C-O bond formation towards phthalides
Zhang, Zhide; et al, Chemical Communications (Cambridge, 2022, 58(98), 13644-13647

Synthetic Circuit 22

Reaction Conditions
1.1 Catalysts: 1,10-Phenanthroline ,  Copper bromide (CuBr) Solvents: Dimethylformamide ;  12 h, rt → 120 °C; 120 °C → rt
1.2 Reagents: Sodium chlorite Solvents: Ethyl acetate ,  Water ;  rt
Reference
Copper(I) bromide-catalyzed carbonylative coupling of aryl halides with phenols, alcohols, and amines using sodium cyanide as C1 source. A synthesis of carboxylic acid derivatives
Prasad, Pragati K.; et al, Advanced Synthesis & Catalysis, 2014, 356(10), 2231-2238

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Oxygen Catalysts: 1,10-Phenanthroline ,  Cupric acetate Solvents: Dimethyl sulfoxide ;  12 h, 0.4 MPa, 150 °C
Reference
Oxidative C(OH)-C bond cleavage of secondary alcohols to acids over a copper catalyst with molecular oxygen as the oxidant
Wang, Min; et al, Journal of Catalysis, 2017, 348, 160-167

Synthetic Circuit 24

Reaction Conditions
1.1 Catalysts: Copper oxide (Cu2O) Solvents: Water ;  8 h, 100 °C
Reference
"On water" nano-Cu2O-catalyzed CO-free one-pot multicomponent cascade cyanation-annulation-aminolysis reaction toward phthalimides
Wen, Xiaowei; et al, Organic & Biomolecular Chemistry, 2021, 19(8), 1738-1743

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ;  2 min, rt; 4 h, rt
Reference
Mild conversion of β-diketone and β-ketoesters to carboxylic acids
Zhang, Yang; et al, Journal of Organic Chemistry, 2006, 71(12), 4516-4520

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Methanol ,  Oxygen Catalysts: Melamine ,  Chitosan ;  24 h, 5 bar, 130 °C
Reference
Highly efficient C(CO)-C(alkyl) bond cleavage in ketones to access esters over ultrathin N-doped carbon nanosheets
Hua, Manli; et al, Chemical Science, 2022, 13(18), 5196-5204

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Iodine Solvents: Ethyl acetate ;  24 h
Reference
Catalytic oxidative cleavage of 1,3-diketones to carboxylic acids by aerobic photooxidation with iodine
Tada, Norihiro; et al, Synlett, 2011, (19), 2896-2900

Synthetic Circuit 28

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: 1,4-Dioxane ;  12 h, 6.89 MPa, 493 K
Reference
Catalytic hydrogenation products of aromatic and aliphatic dicarboxylic acids
Shinde, Sunil B.; et al, Asian Journal of Chemistry, 2019, 31(5), 1137-1142

1,3-dihydro-2-benzofuran-1,3-dione Raw materials

1,3-dihydro-2-benzofuran-1,3-dione Preparation Products

1,3-dihydro-2-benzofuran-1,3-dione Related Literature